molecular formula C21H25NO6 B6298585 Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate CAS No. 2225878-48-6

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate

Cat. No.: B6298585
CAS No.: 2225878-48-6
M. Wt: 387.4 g/mol
InChI Key: HQLLKTFWZOKXHS-UHFFFAOYSA-N
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Description

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is a compound that features a benzyl ester linked to a benzoate moiety, which is further substituted with tert-butoxycarbonyl (Boc) and dimethoxy groups. This compound is often used in organic synthesis, particularly in the protection of amino groups due to the presence of the Boc group.

Future Directions

The use of Boc-protected amino acids in the synthesis of dipeptides and other organic compounds is a promising area of research . The development of novel room-temperature ionic liquids derived from commercially available Boc-protected amino acids could expand the applicability of AAILs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate moiety.

    Reduction: Alcohols and amines.

    Substitution: Deprotected amines and corresponding acids.

Scientific Research Applications

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate primarily involves the protection of amino groups. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable carbamate . The Boc group can be removed under acidic conditions, facilitating further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is unique due to its mild deprotection conditions and stability under various reaction conditions. This makes it highly versatile and valuable in synthetic chemistry .

Properties

IUPAC Name

benzyl 4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-21(2,3)28-20(24)22-16-12-18(26-5)17(25-4)11-15(16)19(23)27-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLKTFWZOKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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